1,3-Oxazinane-2,6-dione
Overview
Description
1,3-Oxazinane-2,6-dione is a heterocyclic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This compound is known for its significant pharmacological and material applications, as well as its use as an intermediate in the synthesis of various heterocyclic compounds and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxazinane-2,6-dione can be synthesized through various methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This reaction proceeds under mild conditions and yields the desired product in good yields (up to 90%) . Another method involves the reaction of carbon dioxide or urea with amino alcohols, which leads to the formation of the oxazinane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of eco-friendly catalysts and solvents, such as silica-supported HClO4 and methanol, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazinane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazinane compounds.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of substituted oxazinane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include various oxazinane derivatives, which can be further utilized in the synthesis of pharmaceuticals, polymers, and other materials .
Scientific Research Applications
1,3-Oxazinane-2,6-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-oxazinane-2,6-dione involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the regulation of glucose metabolism . Additionally, the compound’s antibacterial and anti-inflammatory activities are attributed to its ability to interfere with bacterial cell wall synthesis and inflammatory pathways .
Comparison with Similar Compounds
1,3-Oxazinane-2,6-dione can be compared with other similar compounds, such as:
1,3-Oxazolidine: This compound also contains a six-membered ring with one oxygen and one nitrogen atom, but it has a different ring structure and lacks the carbonyl groups.
The uniqueness of this compound lies in its specific ring structure and the presence of carbonyl groups, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,3-oxazinane-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-2-5-4(7)8-3/h1-2H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGYIOWEOTVTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204934 | |
Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5638-70-0 | |
Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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